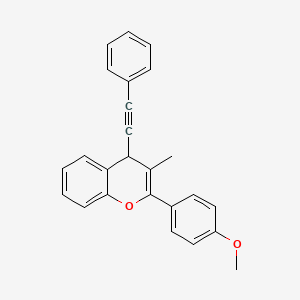![molecular formula C16H14N2O4 B4965808 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. TPCA-1 inhibits the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of many genes that play a role in cancer progression and inflammation. We will also list future directions for research on TPCA-1.
作用机制
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate inhibits the activity of NF-κB by binding to the enzyme IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate prevents the activation of NF-κB and the subsequent expression of genes that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to have anti-inflammatory effects. NF-κB is also involved in the regulation of genes that play a role in inflammation, and inhibitors of NF-κB have been shown to have anti-inflammatory activity in preclinical models. 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to reduce inflammation in several animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
实验室实验的优点和局限性
One advantage of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of NF-κB in cancer and inflammation. However, one limitation of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate is that it is not very specific for IKKβ and can also inhibit other enzymes in the NF-κB pathway. This can make it difficult to interpret the results of experiments using 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate.
未来方向
There are several future directions for research on 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate. One area of interest is the development of more specific inhibitors of IKKβ that can be used to study the role of NF-κB in cancer and inflammation. Another area of interest is the use of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in combination with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential use of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
合成方法
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate can be synthesized using a multi-step process that involves the coupling of two aromatic amines followed by acylation with acetic anhydride. The synthesis of 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been described in several publications, including a 2009 paper by Xia et al. in the journal Bioorganic & Medicinal Chemistry Letters.
科学研究应用
4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been studied extensively for its potential use in cancer therapy. NF-κB is known to play a role in the development and progression of many types of cancer, and inhibitors of NF-κB have been shown to have anti-tumor activity in preclinical models. 4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer.
属性
IUPAC Name |
[4-[(4-carbamoylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-14-8-4-12(5-9-14)16(21)18-13-6-2-11(3-7-13)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVPFVVDRVHJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Carbamoylphenyl)carbamoyl]phenyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4965732.png)
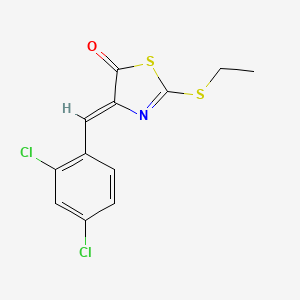
![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)
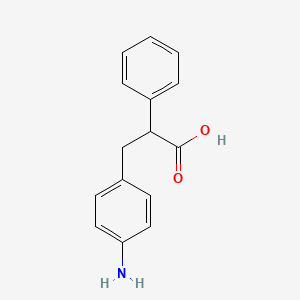
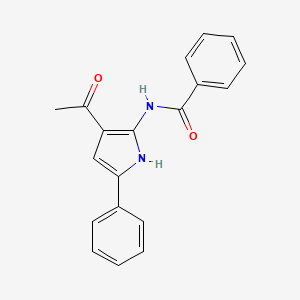
![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)
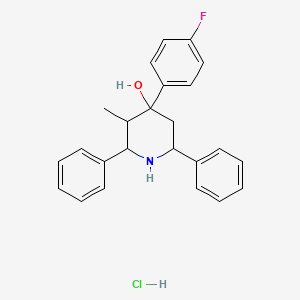
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
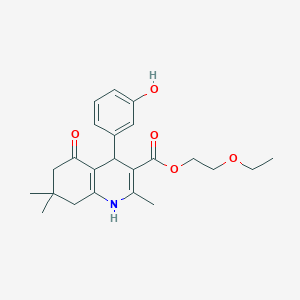
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)
